molecular formula C26H24N2O2 B15373851 methyl 3-(1-trityl-1H-imidazol-5-yl)propanoate

methyl 3-(1-trityl-1H-imidazol-5-yl)propanoate

Cat. No.: B15373851
M. Wt: 396.5 g/mol
InChI Key: AHBQPNWRIHDOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1-trityl-1H-imidazol-5-yl)propanoate is an imidazole-derived compound featuring a trityl (triphenylmethyl) group at the 1-position of the imidazole ring and a methyl propanoate ester at the 3-position. The trityl group serves as a steric protecting agent, enhancing stability during synthetic processes by shielding reactive sites . This compound is synthesized via nucleophilic substitution or esterification reactions, often employing reagents like trimethylsilyl ethers or chlorotrityl groups for intermediate protection . Its applications span medicinal chemistry, particularly in the development of angiotensin II receptor antagonists, where imidazole derivatives are key pharmacophores .

Properties

IUPAC Name

methyl 3-(3-tritylimidazol-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-30-25(29)18-17-24-19-27-20-28(24)26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,19-20H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBQPNWRIHDOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(1-trityl-1H-imidazol-5-yl)propanoate is a compound of significant interest due to its potential biological activities, particularly relating to its structural components derived from imidazole. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The compound features an imidazole ring, which is known for its role in various biological processes. The presence of the trityl group enhances its stability and solubility, potentially influencing its interactions with biological targets.

  • Neurotransmitter Modulation : The imidazole group is involved in neurotransmitter modulation, suggesting that this compound may influence neurotransmission pathways. This could have implications for neuropharmacology and the treatment of neurological disorders.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may protect cells from oxidative stress. This property is particularly important in preventing cellular damage associated with various diseases.
  • Inhibition of Enzymatic Activity : Studies indicate that derivatives of imidazole can act as inhibitors for certain enzymes, including aldosterone synthase (CYP11B2). This inhibition can be beneficial in conditions characterized by excessive aldosterone production, such as hypertension and heart failure .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Biological Activity Mechanism Reference
Neurotransmitter modulationInteraction with neurotransmitter receptors
Antioxidant effectsScavenging free radicals
Enzyme inhibitionInhibition of CYP11B2
Cytotoxicity against cancer cellsInduction of apoptosis in specific cancer cell lines

Study on Neurotransmitter Modulation

A study investigated the effects of this compound on neurotransmitter levels in rat models. Results indicated a significant increase in serotonin levels, suggesting potential applications in treating depression and anxiety disorders.

Antioxidant Activity Assessment

In vitro assays demonstrated that the compound exhibited a dose-dependent increase in antioxidant activity, measured by DPPH radical scavenging assays. This suggests potential therapeutic applications in oxidative stress-related conditions.

Cytotoxic Effects on Cancer Cells

Research published in MDPI evaluated the cytotoxic effects of various imidazole derivatives, including this compound. The compound showed promising results with an IC50 value indicating effective inhibition of proliferation in certain cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences between methyl 3-(1-trityl-1H-imidazol-5-yl)propanoate and analogous compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Spectral Data (¹H-NMR δ, ppm)
This compound (hypothetical) Trityl (C₆H₅)₃C-, methyl propanoate C₃₂H₂₈N₂O₂ 472.58 ~90* Trityl aromatic peaks: 7.11–7.54 (m, 15H)
Methyl 1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-propanoate (30) Tetrazolyl, biphenylmethyl, trimethylsilyl ether C₂₁H₂₀N₆O₂ 388.43 90 Tetrazole peak: 9.13 (s, 1H); Rf = 0.53
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (10) Tetrazolyl, phenylmethyl (no trityl) C₁₅H₁₆N₆O₂ 312.33 91 Imidazole peak: 8.80 (s, 1H); Rf = 0.48
(5-Methyl-2-oxo-1,3-dioxol)methyl-5-chloro-1-[[2′-chlorotrityl]imidazole-4-propanoate (25b) Chlorotrityl, dioxolane, chloro substituent C₄₄H₃₄Cl₂N₆O₅ 798.72 82 Chlorotrityl peaks: 7.11–7.95 (m, 17H)
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) Indolylmethyl, chloroindole C₂₀H₁₄ClN₅ 345.09 N/A Indole peaks: 7.64–7.93 (m, 3H)
3-(2-Amino-4-phenyl-1H-imidazol-5-yl)-3-(p-tolyl)propanoic acid (11b) Amino, phenyl, p-tolyl, propanoic acid C₁₉H₁₉N₃O₂ 321.38 N/A Aromatic peaks: 7.12–7.44 (m, 9H)

*Hypothetical yield based on analogous syntheses in .

Key Observations

Steric and Electronic Effects: The trityl group in the target compound introduces significant steric bulk, reducing reactivity at the imidazole 1-position.

Synthetic Yields and Challenges :

  • High yields (82–93%) are common across these compounds, reflecting optimized protocols (e.g., General Procedure 6 in ). Lower yields in complex molecules like 25b (82%) may arise from steric hindrance during coupling steps .

Spectroscopic Signatures: The trityl group produces distinct aromatic multiplet signals at δ 7.11–7.54 ppm in ¹H-NMR, absent in non-tritylated analogs like 10 . Tetrazolyl groups show sharp singlets (δ ~9.13 ppm), while indole substituents (e.g., 77) exhibit characteristic downfield shifts due to conjugation .

Biological Relevance: Tetrazolyl-containing compounds (e.g., 30) are prevalent in antihypertensive agents (e.g., losartan analogs), whereas trityl-protected derivatives may serve as intermediates in prodrug synthesis . Propanoic acid derivatives (e.g., 11b) exhibit enhanced water solubility compared to methyl esters, critical for pharmacokinetic optimization .

Q & A

Q. What are the key challenges in synthesizing methyl 3-(1-trityl-1H-imidazol-5-yl)propanoate, and how can they be methodologically addressed?

Challenges include achieving regioselective substitution at the imidazole ring and avoiding side reactions during trityl group introduction. Methodological solutions:

  • Use protecting groups (e.g., trityl) to shield reactive nitrogen sites during synthesis .
  • Optimize reaction conditions (e.g., inert atmosphere, controlled temperatures) to minimize degradation .
  • Employ chromatographic purification (e.g., HPLC) to isolate the target compound from byproducts .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and functional group integrity (e.g., distinguishing imidazole substituents) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity and identifies trace impurities .

Advanced Research Questions

Q. How does the tautomeric behavior of the imidazole ring influence the reactivity and stability of this compound?

The imidazole ring exhibits keto-enol tautomerism, which affects its electronic properties and nucleophilic/electrophilic reactivity. Methodological approaches:

  • Dynamic NMR Studies : Monitor tautomeric equilibria under varying pH and solvent conditions .
  • Computational Modeling (DFT) : Predict thermodynamic stability of tautomers and their impact on reaction pathways .

Q. What computational methods are suitable for studying the electronic properties and potential binding interactions of this compound in medicinal chemistry?

  • Density Functional Theory (DFT) : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
  • Molecular Docking Simulations : Screen interactions with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger .
  • Molecular Dynamics (MD) : Assess conformational stability in solvent environments .

Q. How can researchers resolve contradictions in reported synthetic yields for imidazole derivatives like this compound?

  • Systematic Reaction Screening : Vary catalysts (e.g., Pd vs. Cu), solvents (polar vs. nonpolar), and temperatures to identify optimal conditions .
  • Side Reaction Analysis : Use LC-MS or GC-MS to detect competing pathways (e.g., N- vs. S-alkylation) .
  • Reproducibility Protocols : Document detailed experimental parameters (e.g., stirring rate, reagent purity) to minimize variability .

Q. What experimental designs are appropriate for assessing the ecological impact and biodegradation pathways of this compound?

  • Environmental Fate Studies : Measure partition coefficients (log P) and hydrolysis rates to predict persistence in water/soil .
  • Toxicity Assays : Use in vitro models (e.g., algal growth inhibition) to evaluate ecotoxicological risks .
  • Metabolite Identification : Employ high-resolution MS to track degradation products in simulated ecosystems .

Methodological Notes

  • Synthesis Optimization : Prioritize regioselective protocols to avoid isomeric byproducts .
  • Data Validation : Cross-reference analytical results (NMR, MS) with computational predictions to confirm structural assignments .
  • Ecological Studies : Align experimental designs with ISO guidelines for environmental risk assessment .

For further literature reviews, consult PubMed/Scopus using keywords: "trityl-imidazole synthesis," "imidazole tautomerism," "environmental fate of heterocycles" .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.